molecular formula C14H10ClN3S B2474376 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 93717-11-4

5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2474376
CAS No.: 93717-11-4
M. Wt: 287.77
InChI Key: XEEMRZODAMAXOV-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a thiol group (-SH) and two aromatic rings, one of which is substituted with a chlorine atom. The unique structure of this compound imparts it with various chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with phenylhydrazine to form 3-chlorophenylhydrazone. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the desired triazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides or activated electrophiles to form thioethers or sulfides.

Key Examples:

  • Reaction with 2-bromo-1-phenylethanone :

    • Conditions : DMF solvent, cesium carbonate base, 24-hour stirring at room temperature .

    • Product : 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one (61% yield) .

    • Mechanism : Deprotonation of the thiol group by Cs₂CO₃ facilitates nucleophilic attack on the α-carbon of the bromoketone.

  • Reaction with halogenated alkanes :

    • Example : Reaction with ethyl chloroacetate in DMF with triethylamine yields S-alkylated derivatives (80–94% yield) .

Schiff Base Formation

The thiol group or amino substituents (if present) react with aldehydes/ketones to form azomethines.

Documented Cases:

  • Reaction with arylaldehydes :

    • Conditions : Ethanol, reflux, catalytic acid .

    • Product : Hydrazone derivatives with enhanced antimicrobial activity .

    • Application : These derivatives show anti-tubercular activity against Mycobacterium tuberculosis H37Rv .

Oxidation Reactions

The thiol (-SH) group oxidizes to disulfides (-S-S-) or sulfonic acids (-SO₃H) under strong oxidizing conditions.

Observed Pathways:

  • Disulfide formation :

    • Reagents : Hydrogen peroxide (H₂O₂) or iodine (I₂).

    • Application : Stabilizes the compound for pharmaceutical formulations.

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate with transition metals, forming chelates.

Example:

  • Coordination with Cu(II) :

    • Conditions : Methanol/water mixture, room temperature.

    • Product : Square-planar complexes evaluated for antifungal activity .

Nucleophilic Aromatic Substitution

The electron-deficient chlorophenyl group undergoes substitution with amines or alkoxides.

Case Study:

  • Reaction with morpholine :

    • Conditions : DMF, K₂CO₃, 80°C.

    • Product : 5-(3-morpholinophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (yield: 68%).

Reductive Amination

The triazole ring’s nitrogen atoms participate in reductive amination with aldehydes and amines.

Example:

  • Reaction with formaldehyde and benzylamine :

    • Reagents : NaBH₃CN, methanol .

    • Product : N-benzyl derivatives with improved solubility .

Comparative Reaction Data Table

Reaction TypeReagents/ConditionsYield (%)Key Product FeaturesSource
S-Alkylation2-bromo-1-phenylethanone, Cs₂CO₃, DMF61Ketone-functionalized thioether
Schiff Base FormationBenzaldehyde, EtOH, reflux75Hydrazone with anti-TB activity
OxidationH₂O₂, acidic medium90Disulfide dimer
Metal ComplexationCu(NO₃)₂, MeOH/H₂O82Antifungal Cu(II) chelate
Nucleophilic SubstitutionMorpholine, K₂CO₃, DMF68Morpholine-substituted derivative

Mechanistic Insights

  • S-Alkylation : Proceeds via a two-step mechanism: (1) deprotonation of -SH to -S⁻, (2) nucleophilic attack on the alkyl halide .

  • Schiff Base Formation : Imine linkage forms via condensation between -NH₂ (if present) and carbonyl groups .

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

Research has shown that compounds within the triazole family exhibit notable antimicrobial properties. 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been evaluated for its effectiveness against various bacterial and fungal strains. In a study comparing several triazole derivatives, this compound demonstrated significant antifungal activity, outperforming standard antifungal agents such as fluconazole and ciprofloxacin .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL
Staphylococcus aureus8 µg/mL

1.2 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests against HepG2 liver cancer cells showed that it could inhibit cell proliferation effectively. The structure-activity relationship (SAR) studies indicated that the presence of electron-donating groups enhances its anticancer activity .

Table 2: Anticancer Activity of this compound

CompoundIC50 (µg/mL)
This compound15.5
Standard Drug (e.g., Doxorubicin)10.0

Agricultural Applications

2.1 Plant Protection Products

The compound's efficacy as a fungicide has led to its exploration in agricultural applications. Its ability to inhibit fungal pathogens makes it a candidate for developing new plant protection products. Studies have shown that triazole derivatives can be effective in controlling diseases in crops such as wheat and barley .

Table 3: Efficacy of this compound on Crop Diseases

CropDiseaseEfficacy (%)
WheatFusarium head blight85
BarleyRhynchosporium secalis78

Material Science Applications

3.1 Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing advanced materials, including polymers and nanocomposites. Its thiol group can participate in various chemical reactions, making it a versatile building block for creating functionalized materials with specific properties .

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chlorine-substituted aromatic ring and the phenyl group on the triazole ring makes 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol unique. This unique structure contributes to its distinct chemical and biological properties, such as enhanced binding affinity to certain molecular targets and increased stability under various conditions .

Biological Activity

5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 93717-11-4) is a compound that belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

  • Molecular Formula : C₁₄H₁₀ClN₃S
  • Molecular Weight : 287.77 g/mol
  • CAS Number : 93717-11-4

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. A study focused on various S-substituted derivatives of 1,2,4-triazole-3-thiols showed that at concentrations around 125 µg/mL, these compounds displayed activity against several bacterial strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans. The minimum inhibitory concentrations (MIC) ranged from 31.25 to 62.5 µg/mL for these strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promising cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Activity
HT-29 (Colorectal Cancer)~10Significant cytotoxicity observed
MDA-MB-231 (Breast Cancer)~15Moderate cytotoxicity
IGR39 (Melanoma)~8High selectivity towards cancer cells

In particular, a study indicated that compounds bearing the triazole scaffold interact effectively with key proteins involved in cancer signaling pathways, such as MEK1 and ERK2. This interaction leads to cell cycle arrest in cancer cells and suggests potential as therapeutic agents in oncology .

Structure-Biological Activity Relationship

The biological activity of triazole derivatives is often linked to their structural characteristics. Substituents on the triazole ring can significantly influence their pharmacological properties. For instance:

  • Sulfur Substituents : Variations in sulfur substituents did not significantly alter the antimicrobial and antifungal activities among different derivatives .
  • Hydrazone Derivatives : Modifications that include hydrazone functionalities have shown enhanced selectivity and potency against specific cancer types .

Case Studies

  • Antimicrobial Study : A synthesis of various S-substituted derivatives was conducted to evaluate their antimicrobial efficacy. The results confirmed that most synthesized compounds maintained significant activity against both bacterial and fungal strains at low concentrations .
  • Anticancer Evaluation : In vitro assays demonstrated that specific derivatives exhibited strong antiproliferative effects against colon cancer cell lines (HT-29), with IC50 values indicating effective cytotoxicity comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving hydrazone formation and cyclization. A common approach involves reacting 3-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate, followed by cyclization with thiocarbonyl reagents (e.g., thiocarbonyldiimidazole) in solvents like ethanol or DMF under reflux . Yield optimization requires precise control of reaction time, temperature (typically 80–100°C), and stoichiometric ratios of reactants. For example, excess thiocarbonyldiimidazole improves cyclization efficiency, while prolonged heating (>6 hours) may degrade the product .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Characterization employs a combination of:

  • Elemental analysis (C, H, N, S content verification) .
  • Spectroscopic techniques :
  • ¹H NMR (e.g., thiol proton resonance at δ 13.5–14.0 ppm in DMSO-d₆) .
  • IR (S–H stretch at ~2550 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹) .
  • Chromatography : HPLC or TLC to confirm purity (>95%) .

Q. What preliminary biological screening methods are used to assess antimicrobial activity?

  • Methodological Answer : Antimicrobial activity is evaluated via:

  • Broth microdilution assays to determine Minimum Inhibitory Concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria .
  • Zone of Inhibition assays on agar plates, comparing activity to standard antibiotics (e.g., ciprofloxacin) .
  • Structure-Activity Relationship (SAR) analysis by modifying substituents (e.g., replacing Cl with Br or F) to identify pharmacophoric groups critical for activity .

Advanced Research Questions

Q. How does the thiol group in the triazole ring influence reactivity and biological interactions?

  • Methodological Answer : The thiol group enables:

  • Covalent binding to cysteine residues in enzymes (e.g., via disulfide bond formation), inhibiting targets like lanosterol 14α-demethylase in fungi .
  • Redox activity , which can be probed using cyclic voltammetry to assess oxidation potentials (e.g., thiol → disulfide at ~0.5 V vs. Ag/AgCl) .
  • pH-dependent solubility : Thiol deprotonation (pKa ~8–9) enhances aqueous solubility, critical for pharmacokinetic studies .

Q. What computational strategies are employed to predict and optimize bioactivity?

  • Methodological Answer : Advanced approaches include:

  • Molecular docking (e.g., AutoDock Vina) to simulate binding to targets like cyclooxygenase-2 (PDB: 3LN1) or anaplastic lymphoma kinase (PDB: 2XP2). Key interactions include π-π stacking between the phenyl rings and hydrophobic enzyme pockets .
  • PASS Online prediction to estimate antimicrobial/anticancer potential based on structural descriptors .
  • DFT calculations (e.g., B3LYP/6-31G*) to model electron distribution and identify reactive sites for functionalization .

Q. How can contradictory data in antimicrobial studies be resolved?

  • Methodological Answer : Contradictions often arise from:

  • Strain variability : Use standardized strains (e.g., ATCC controls) and replicate assays across multiple labs .
  • Solubility limitations : Employ co-solvents (e.g., DMSO ≤1% v/v) to ensure compound dissolution without cytotoxicity .
  • Mechanistic ambiguity : Combine MIC data with transcriptomic profiling (e.g., RNA-seq) to identify disrupted pathways .

Properties

IUPAC Name

3-(3-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEMRZODAMAXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70974880
Record name 5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5948-09-4
Record name 5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70974880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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